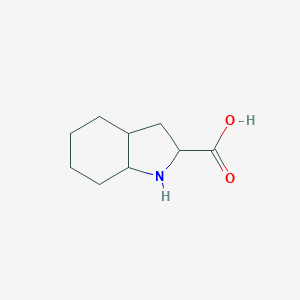

(2R)-Octahydro-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

108507-42-2 |

|---|---|

Molekularformel |

C9H15NO2 |

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

(2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1 |

InChI-Schlüssel |

CQYBNXGHMBNGCG-BWZBUEFSSA-N |

SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Isomerische SMILES |

C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O |

Kanonische SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Synonyme |

octahydroindole-2-carboxylic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2R)-Octahydro-1H-indole-2-carboxylic Acid

Introduction

(2R)-Octahydro-1H-indole-2-carboxylic acid, often abbreviated as Oic, is a non-proteinogenic, bicyclic α-amino acid. As a constrained analog of proline, its incorporation into peptide sequences imparts significant conformational rigidity and increased lipophilicity.[1] This property is highly valuable in medicinal chemistry for enhancing the metabolic stability, bioavailability, and receptor selectivity of peptide-based therapeutics.[1] Notably, stereoisomers of Oic are crucial chiral building blocks in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are widely used to manage hypertension.[2][3]

This technical guide provides a comprehensive overview of the structural elucidation of the specific stereoisomer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, presented as its hydrochloride salt. It details the spectroscopic data, experimental protocols, and relevant biological context for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The structural identity of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride is confirmed through a combination of physical property measurements and spectroscopic analysis. The quantitative data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₂ | [4][] |

| Molecular Weight | 169.22 g/mol | [4][][6] |

| Appearance | White to Off-White Solid | [6][7] |

| Melting Point (°C) | 176–178 °C (as HCl salt) | [1] |

| Optical Rotation [α]D | +29.6 (c 0.47, MeOH) (as HCl salt) |[1] |

Table 2: Spectroscopic Data for (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid hydrochloride

| Technique | Data | Interpretation | Reference |

|---|---|---|---|

| FT-IR (KBr, cm⁻¹) | 3507, 3200–2300 (broad), 1732, 1578 | N-H stretch, O-H and N-H⁺ stretches (broad), C=O stretch (carboxylic acid), N-H bend | [1] |

| HRMS (ESI) | [M-Cl]⁺ Calculated: 170.1176 | Confirms the elemental composition of the protonated free amino acid. | [1] |

| | [M-Cl]⁺ Found: 170.1177 | |[1] |

Table 3: ¹H NMR Spectroscopic Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 1.20–1.51 | m | 5H | Cyclohexyl CH₂ | [1] |

| 1.54–1.70 | m | 2H | Cyclohexyl CH₂ | [1] |

| 1.72–1.82 | m | 1H | Cyclohexyl CH | [1] |

| 2.02–2.15 | m | 1H | Pyrrolidine CH | [1] |

| 2.23–2.36 | m | 2H | Pyrrolidine CH₂ | [1] |

| 3.72 | m | 1H | C7a-H | [1] |

| 4.38 | m | 1H | C2-H |[1] |

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 20.51 | C5 | [1] |

| 21.01 | C6 | [1] |

| 23.95 | C4 | [1] |

| 24.72 | C7 | [1] |

| 32.44 | C3 | [1] |

| 36.33 | C3a | [1] |

| 57.61 | C7a | [1] |

| 59.94 | C2 | [1] |

| 172.76 | C=O (Carboxyl) |[1] |

Experimental Methodologies

Detailed protocols are essential for the reproducible synthesis and analysis of the target compound.

Synthesis Protocol

The synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride can be achieved from its protected precursor.[1]

General Procedure:

-

A solution of the precursor, (3aS,7aS,R)-2-trichloromethyl-3-oxa-1-aza-spiro[4.5]decan-4-one, (300 mg, 1.01 mmol) is prepared.

-

To this solution, a 3N solution of HCl in anhydrous ethyl acetate (8 mL) is added.

-

The resulting mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting solid is washed with small portions of ethyl acetate to yield the pure hydrochloride salt of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. go.drugbank.com [go.drugbank.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

physicochemical properties of octahydroindole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of Octahydroindole-2-carboxylic Acid

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a proline analogue with a fused cyclohexane ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, which are used to treat hypertension.[2][3][4] This document provides a comprehensive overview of the known , detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The properties of octahydroindole-2-carboxylic acid can vary depending on the specific stereoisomer. The most common isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

General Properties

The following table summarizes the general .

| Property | Value | Source(s) |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | [5][] |

| Molecular Formula | C₉H₁₅NO₂ | [5][7][8] |

| Molecular Weight | 169.22 g/mol | [5][8][9] |

| Appearance | White to off-white solid / White crystalline solid | [2][][7] |

Stereoisomer-Specific Properties

Quantitative data often pertains to specific stereoisomers, primarily the L-form, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

| Property | (2S,3aS,7aS)- Isomer | (2R,3aS,7aS)- Isomer Hydrochloride | Source(s) |

| CAS Number | 80875-98-5 | N/A | [7][9] |

| Melting Point | 259-260 °C; 267-269 °C; 275-277°C | 176-178 °C | [2][7][10] |

| Boiling Point | 318.6 ± 25.0 °C (Predicted) | N/A | [2][11] |

| pKa (Strongest Acidic) | 2.09 / 2.47 ± 0.20 (Predicted) | N/A | [2][9] |

| pKa (Strongest Basic) | 11.64 (Predicted) | N/A | [9] |

| logP | 0.3 (at 25°C and pH 5) | N/A | [11] |

| Water Solubility | Slightly soluble in water, soluble in methanol | N/A | [2][11][12] |

| Optical Rotation [α]D | -47 ± 2º (c=1 in MeOH); -45.6 (c 0.46, MeOH) | +29.6 (c 0.47, MeOH) | [7][10] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of octahydroindole-2-carboxylic acid.

Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes a common method for synthesizing the (2S,3aS,7aS) isomer via catalytic hydrogenation.[2][10]

-

Dissolution : Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g) in a suitable solvent such as acetic acid (e.g., 60 mL).[10]

-

Catalyst Addition : Add a platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) to the solution.[10] An alternative is a 10% Platinum on Carbon (Pt/C) catalyst.[2]

-

Hydrogenation : Place the mixture in a hydrogenator and conduct the hydrogenation reaction at elevated temperature (e.g., 60 °C) and pressure (e.g., 5 bar) for a period of 24-40 hours, or until the theoretical amount of hydrogen is absorbed.[2][3][10]

-

Catalyst Removal : After the reaction is complete, filter the mixture to remove the catalyst. Wash the filtered catalyst with a small amount of the solvent (acetic acid).[10]

-

Solvent Evaporation : Evaporate the solvent from the filtrate until dryness to obtain the crude product residue.[10]

-

Crystallization : Recrystallize the resulting residue from a solvent like ethanol to afford the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[10]

-

Purification & Drying : The collected solid product can be further purified by washing with a suitable solvent and dried under constant weight conditions to yield the final product.[2]

References

- 1. First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid - ChemistryViews [chemistryviews.org]

- 2. L-Octahydroindole-2-carboxylic acid CAS#: 80875-98-5 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. longdom.org [longdom.org]

- 5. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 12. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]

The Crucial Role of Stereochemistry in the ACE Inhibitory Activity of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid, a bicyclic amino acid analogue, serves as a vital chiral building block in the synthesis of several potent Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] The therapeutic efficacy of these drugs, most notably perindopril and trandolapril, is intrinsically linked to the specific stereochemical configuration of the octahydro-1H-indole-2-carboxylic acid moiety.[3][4] This technical guide provides an in-depth analysis of the biological activity of octahydro-1H-indole-2-carboxylic acid stereoisomers, focusing on their role in ACE inhibition. We will delve into the quantitative data delineating the structure-activity relationships, detail the experimental protocols for assessing biological activity, and visualize the pertinent biochemical pathways.

ACE is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[5] Inhibition of ACE is a cornerstone in the management of hypertension and heart failure. The octahydro-1H-indole-2-carboxylic acid scaffold, when incorporated into inhibitor molecules, provides a rigid conformational constraint that is crucial for optimal binding to the active site of ACE. However, not all stereoisomers exhibit the same level of inhibitory activity, underscoring the profound impact of three-dimensional molecular architecture on pharmacological function.[6][7]

Quantitative Analysis of ACE Inhibitory Activity

The biological activity of octahydro-1H-indole-2-carboxylic acid stereoisomers is most effectively demonstrated through the ACE inhibitory potency of the drugs they form, such as perindopril and trandolapril. The active form of these prodrugs, the diacid metabolites perindoprilat and trandolaprilat, respectively, are potent ACE inhibitors. The stereochemistry of the octahydro-1H-indole-2-carboxylic acid core is a primary determinant of this activity.

A seminal study by Vincent et al. (1992) systematically synthesized all 32 stereoisomers of perindoprilate and evaluated their in vitro ACE inhibitory potency (IC50).[6] The results highlighted that only a select few isomers possess high inhibitory activity, with four exhibiting potencies in the nanomolar range.[6] The most active isomer was identified as having the (2S,3aS,7aS) configuration corresponding to the octahydro-1H-indole-2-carboxylic acid moiety.[6]

Similarly, for trandolapril, the (2S,3aR,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid is the key component for its biological activity.[4][8] While a comprehensive comparison of all trandolaprilat stereoisomers is not as readily available in a single source, the data for the clinically used isomer demonstrates potent ACE inhibition.

The following table summarizes the ACE inhibitory activities of the most relevant stereoisomers of perindoprilat.

| Stereoisomer of Octahydro-1H-indole-2-carboxylic acid moiety | Drug (active form) | IC50 (nM) for ACE Inhibition | Reference |

| (2S,3aS,7aS) | Perindoprilat | In the nanomolar range | [6] |

| Other Isomers | Perindoprilat | Significantly less active or inactive | [6] |

| (2S,3aR,7aS) | Trandolaprilat | In the nanomolar range | [8] |

Note: The exact IC50 values for the most active perindoprilat stereoisomers from the Vincent et al. (1992) study require access to the full-text article. The table reflects the qualitative findings from the abstract.[6]

Experimental Protocols

The determination of the ACE inhibitory activity of octahydro-1H-indole-2-carboxylic acid derivatives is typically performed using in vitro assays. The most common methods involve the use of a synthetic substrate for ACE, and the quantification of the product formed or the remaining substrate.

Spectrophotometric Assay for ACE Inhibition using Hippuryl-Histidyl-Leucine (HHL)

This method is based on the ACE-catalyzed hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) to hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Borate buffer (pH 8.3)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test compounds (stereoisomers of octahydro-1H-indole-2-carboxylic acid derivatives)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare a solution of HHL in borate buffer containing NaCl.

-

Prepare serial dilutions of the test compounds.

-

-

Enzyme Inhibition Assay:

-

In a microcentrifuge tube, pre-incubate a solution of the test compound with the ACE solution at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution of HCl.

-

-

Quantification of Hippuric Acid:

-

Extract the hippuric acid from the reaction mixture into an organic solvent, typically ethyl acetate, by vigorous vortexing.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube and evaporate the solvent.

-

Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

-

Calculation of IC50:

-

The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor.

-

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow for the spectrophotometric ACE inhibition assay.

Signaling Pathway of ACE Inhibition

The therapeutic effect of octahydro-1H-indole-2-carboxylic acid-containing ACE inhibitors is achieved by modulating the Renin-Angiotensin System (RAS). The following diagram illustrates the mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Compared properties of trandolapril, enalapril, and their diacid metabolites [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Angiotensin-converting enzyme inhibition, anti-hypertensive activity and hemodynamic profile of trandolapril (RU 44570) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Octahydroindole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a saturated bicyclic non-proteinogenic α-amino acid that has garnered significant attention in medicinal chemistry. Its rigid structure, conferred by the fused cyclohexane ring onto a proline-like pyrrolidine core, makes it a valuable building block for introducing conformational constraints in peptides and peptidomimetics. This structural feature, coupled with increased lipophilicity, can lead to enhanced metabolic stability, improved bioavailability, and potent biological activity. This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and, most notably, the critical role of Oic in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the treatment of hypertension and cardiovascular diseases.

Stereochemistry and Synthesis of Octahydroindole-2-carboxylic Acid

The biological activity of molecules incorporating the Oic scaffold is critically dependent on their stereochemistry. With three chiral centers, Oic can exist as eight stereoisomers. The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is of particular importance as it is the key chiral intermediate in the synthesis of several marketed drugs, including the ACE inhibitors perindopril and trandolapril.[1]

The synthesis of enantiomerically pure Oic stereoisomers is a key challenge. Various strategies have been developed, including stereoselective synthesis, chemical resolution of diastereomeric salts, and enzymatic and chromatographic separations.[1] A common and effective method for the preparation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid[1]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Acetic acid (glacial)

-

Platinum(IV) oxide (PtO₂)

-

Ethanol

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL) is prepared in a hydrogenation vessel.

-

Platinum(IV) oxide (e.g., 300 mg) is added to the solution as a catalyst.

-

The mixture is hydrogenated at 60 °C under hydrogen gas pressure.

-

The reaction is monitored for completion (typically 24 hours).

-

Upon completion, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated under reduced pressure to yield a solid residue.

-

The crude product is purified by crystallization from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

The Role of Octahydroindole-2-carboxylic Acid in ACE Inhibition

The primary application of octahydroindole-2-carboxylic acid in medicinal chemistry is as a crucial structural component of ACE inhibitors. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. ACE, a key enzyme in this pathway, converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.

The incorporation of the Oic moiety into the structure of ACE inhibitors, such as perindopril and trandolapril, provides a rigid and lipophilic scaffold that contributes significantly to their high binding affinity and prolonged duration of action. These drugs are administered as prodrugs (perindopril and trandolapril) and are metabolized in the body to their active diacid forms, perindoprilat and trandolaprilat, respectively.[2][3]

Quantitative Data: ACE Inhibition

The inhibitory potency of these drugs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the ACE enzyme. The Oic scaffold plays a crucial role in achieving the low nanomolar and sub-nanomolar IC₅₀ values observed for these potent inhibitors.

| Compound | Target | IC₅₀ (nM) |

| Trandolaprilat | Angiotensin-Converting Enzyme (ACE) | 0.93[2] |

| Trandolaprilat | Angiotensin-Converting Enzyme (ACE) | 1.35 (comparative value)[4] |

| Perindoprilat | Angiotensin-Converting Enzyme (ACE) | in the nanomolar range[3] |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 0.0123 µM (12.3 nM)[5] |

| Lisinopril | Angiotensin-Converting Enzyme (ACE) | 2.5 x 10⁻⁹ M (2.5 nM)[6] |

Signaling Pathway: The Renin-Angiotensin System

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors.

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound using a spectrophotometric method based on the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).[5][7][8]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Test compound (inhibitor)

-

Captopril (as a positive control)

-

Reagents for colorimetric detection of hippuric acid (e.g., p-dimethylaminobenzaldehyde (DAB), quinoline (QL), acetic anhydride)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of ACE, HHL, test compound, and captopril in appropriate buffers.

-

Assay Reaction:

-

In a microplate well or test tube, pre-incubate a solution of the test compound (at various concentrations) or buffer (for control) with the ACE solution for a defined period (e.g., 10 minutes at 37 °C).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes at 37 °C).

-

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95 °C for 10 minutes) or by adding a stopping reagent.

-

Colorimetric Detection:

-

Add the colorimetric reagents (e.g., DAB-QL solution and acetic anhydride) to the reaction mixture.

-

Allow the color to develop for a specified time at room temperature.

-

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 478 nm) using a spectrophotometer.

-

Calculation of IC₅₀:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

-

Experimental Workflow

Caption: Workflow for determining ACE inhibitory activity.

Conclusion

Octahydroindole-2-carboxylic acid stands as a testament to the power of conformational constraint and lipophilicity in drug design. Its incorporation into the backbone of ACE inhibitors has led to the development of highly potent and long-acting therapeutics for cardiovascular diseases. The stereoselective synthesis of Oic remains a critical aspect of the manufacturing process for these life-saving drugs. The experimental protocols and data presented in this guide underscore the importance of this unique amino acid scaffold in medicinal chemistry and provide a foundation for researchers and drug development professionals in their pursuit of novel and improved therapeutic agents.

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

An In-depth Technical Guide to the Discovery and Synthesis of Octahydro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid, a bicyclic proline analogue, is a pivotal chiral building block in modern medicinal chemistry. Its rigid conformational structure and increased lipophilicity compared to proline make it a valuable component in the design of peptidomimetics and pharmaceuticals. The incorporation of this non-proteinogenic amino acid can enhance the metabolic stability, bioavailability, and receptor selectivity of peptide-based drugs.

The discovery of its significance as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, has propelled the development of numerous synthetic strategies. This guide provides a comprehensive overview of the primary synthetic routes to octahydro-1H-indole-2-carboxylic acid, with a focus on detailed experimental protocols, comparative quantitative data, and logical workflows.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of octahydro-1H-indole-2-carboxylic acid, with a significant focus on achieving high stereoselectivity. The most prominent methods involve the catalytic hydrogenation of indole derivatives.

Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

A widely employed method for the synthesis of the (2S,3aS,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid is the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. This method is advantageous due to its relative simplicity and high yield of the desired cis-fused diastereomer.

Caption: Catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol:

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated in the presence of platinum(IV) oxide (PtO₂, 300 mg) at 60 °C. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness. The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | (S)-Indoline-2-carboxylic acid | [1] |

| Catalyst | Platinum(IV) oxide (PtO₂) | [1] |

| Solvent | Acetic Acid | [1] |

| Temperature | 60 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 85% | [1] |

| Melting Point | 267–269 °C | [1] |

| Specific Rotation [α]D | -45.6 (c 0.46, MeOH) | [1] |

Spectroscopic Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid: [1]

| Type | Data |

| IR (KBr) | ν 3600–2200, 1623 cm⁻¹ |

| ¹H NMR (D₂O, 400 MHz) | δ 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H) |

| ¹³C NMR (D₂O, 100 MHz) | δ 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42 |

| HRMS (ESI) | C₉H₁₆NO₂ [M + H]⁺: calcd. 170.1176, found 170.1174 |

Multi-step Synthesis from 1-(1-Cyclohexen-1-yl)-pyrrolidine and 3-Halo-L-serine

An alternative synthetic route involves a multi-step process starting from 1-(1-cyclohexen-1-yl)-pyrrolidine and a protected 3-halo-L-serine derivative. This method allows for the construction of the bicyclic ring system through a sequence of reactions including alkylation, cyclization, and hydrogenation.[2]

Caption: Multi-step synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Experimental Protocol Overview: [2]

-

Alkylation: 1-(1-Cyclohexen-1-yl)-pyrrolidine (II) and a 3-halo-L-serine derivative (III) are reacted in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile) at 20-30 °C. The molar ratio of II to III is typically 1:1 to 1:1.2. After the reaction, the mixture is concentrated, acidified, and extracted to yield compound (IV).

-

Cyclization: Compound (IV) is cyclized by heating in a boiling hydrochloric acid solution.

-

Hydrogenation: The cyclized intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid under a hydrogen pressure of 0.1–5 MPa.

-

Purification: The final product is obtained after filtering the catalyst, concentrating the solution, and recrystallizing the residue.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Key Reagents | 1-(1-Cyclohexen-1-yl)-pyrrolidine, 3-Halo-L-serine derivative | [2] |

| Hydrogenation Catalyst | Palladium on carbon (Pd/C) | [2] |

| Hydrogenation Pressure | 0.1–5 MPa | [2] |

| Overall Yield | High (specific percentage not detailed in the abstract) | [2] |

Conclusion

The synthesis of octahydro-1H-indole-2-carboxylic acid, a crucial building block for important pharmaceuticals, has been achieved through various efficient routes. The catalytic hydrogenation of (S)-indoline-2-carboxylic acid stands out as a direct and high-yielding method for producing the desired (2S,3aS,7aS) stereoisomer. Alternative multi-step syntheses offer flexibility in precursor selection and can also provide the target compound in good yields. The detailed experimental protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the effective synthesis and utilization of this valuable bicyclic proline analogue. Further research into novel catalytic systems and greener synthetic methodologies will continue to refine the production of this important molecule.

References

octahydroindole-2-carboxylic acid derivatives for drug discovery

An In-depth Technical Guide on Octahydroindole-2-Carboxylic Acid Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydroindole-2-carboxylic acid (OIC) represents a privileged bicyclic scaffold in medicinal chemistry, recognized for its utility as a constrained proline analogue.[1] Its rigid structure is valuable for engineering peptides and peptidomimetics with improved properties such as metabolic stability, bioavailability, and receptor selectivity.[1] A primary application of the OIC scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone therapy for hypertension and heart failure.[1][2] ACE is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] OIC-based inhibitors, such as Trandolapril, are designed to mimic the transition state of ACE substrates, effectively blocking this conversion.[2][4] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of OIC derivatives, with a focus on their role as ACE inhibitors.

Synthesis of the OIC Scaffold

The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core, the key intermediate for drugs like Trandolapril and Perindopril, is a critical process involving stereoselective steps.[5][6] Various synthetic routes have been developed, often starting from L-proline or indoline-2-carboxylic acid.[1][5]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common and effective method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the required cis-stereochemistry of the fused ring system.[1]

-

Step 1: Hydrogenation. A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a hydrogenation vessel.[1]

-

Step 2: Catalyst Addition. Platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[1]

-

Step 3: Reaction. The mixture is hydrogenated under pressure at an elevated temperature (e.g., 60 °C) for approximately 24 hours.[1] The reaction progress can be monitored by techniques such as TLC or HPLC.

-

Step 4: Isolation. Upon completion, the catalyst is removed by filtration (e.g., through Celite) and washed with the reaction solvent.[1]

-

Step 5: Crystallization. The combined filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude residue, a mixture of diastereomers, is then purified by recrystallization from a suitable solvent like ethanol to isolate the desired (2S,3aS,7aS)-octahydroindole-2-carboxylic acid isomer.[1][6]

Caption: Synthetic workflow for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Structure-Activity Relationships (SAR) for ACE Inhibition

The design of potent OIC-based ACE inhibitors hinges on understanding the key structural requirements for binding to the enzyme's active site.

-

Zinc-Binding Group: The free carboxylic acid at the C-2 position of the OIC core is essential. It chelates with the catalytic zinc ion (Zn²⁺) in the ACE active site, which is a hallmark of many ACE inhibitors.[7]

-

N-Ring Substituent: A large, hydrophobic N-ring substituent generally increases potency. This is typically achieved by coupling the OIC nitrogen with an amino acid derivative, such as N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine in the case of Trandolapril. This side chain occupies the S1 and S2' hydrophobic pockets of the enzyme.[4][7]

-

Stereochemistry: The stereochemistry of the bicyclic core is critical for correct orientation within the active site. The (2S, 3aS, 7aS) configuration is optimal for potent inhibition.[5]

Caption: Logical relationships in the SAR of OIC-based ACE inhibitors.

Pharmacological Evaluation

The primary method for evaluating the efficacy of OIC derivatives is the in vitro ACE inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic conversion of a substrate by ACE.

Experimental Protocol: In Vitro ACE Inhibition Assay (HPLC-based)

This protocol is based on the widely used method involving the substrate hippuryl-L-histidyl-L-leucine (HHL).[8]

-

Reagent Preparation:

-

Assay Buffer: Prepare a borate buffer (e.g., 100 mM) containing NaCl (e.g., 300 mM), adjusted to pH 8.3.

-

Substrate (HHL) Solution: Dissolve HHL in the assay buffer to a final concentration (e.g., 5 mM).

-

Enzyme (ACE) Solution: Prepare a working solution of rabbit lung ACE in the assay buffer (e.g., 0.04 U/mL).

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds (OIC derivatives) and a positive control (e.g., Captopril, Trandolaprilat) in the assay buffer.

-

-

Assay Procedure:

-

Pre-incubation: In a microcentrifuge tube or microplate well, add 20 µL of the inhibitor solution (or buffer for control) and 30 µL of the ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.[9]

-

Reaction Initiation: Add 50 µL of the HHL substrate solution to each tube/well to start the reaction.[9]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a strong acid, such as 150 µL of 1 M HCl.

-

Extraction: Add an organic solvent (e.g., 1 mL of ethyl acetate) to extract the hippuric acid (HA) product. Vortex thoroughly and centrifuge to separate the phases.[8]

-

Sample Preparation for HPLC: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Elute the hippuric acid using an appropriate mobile phase (e.g., a mixture of water with 0.1% trifluoroacetic acid and acetonitrile).

-

Detect the hippuric acid peak by UV absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value (the concentration of inhibitor required to cause 50% inhibition) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[10]

-

Quantitative Data of OIC Derivatives

The following table summarizes the in vitro ACE inhibitory potency (IC₅₀) of Trandolaprilat (the active metabolite of Trandolapril) and other related OIC derivatives.

| Compound | Structure / Key Feature | IC₅₀ (nM) | Reference(s) |

| Trandolaprilat | Active diacid form of Trandolapril | 0.93 - 15 | [11] |

| Compound 6u | 1-Glutarylindoline-2(S)-carboxylic acid derivative | 4.8 | [12] |

| Compound 9b | 1-[N-[1(S)-Carboxy-6-(4-piperidyl)hexyl]-L-alanyl]-(2a,3aβ,7aβ)-octahydro-1H-indole-2-carboxylic acid | Potent in vivo activity | [] |

Note: IC₅₀ values can vary based on assay conditions (e.g., enzyme source, substrate concentration). The range for Trandolaprilat reflects values reported in different studies.

Mechanism of Action: The Renin-Angiotensin System

OIC derivatives exert their antihypertensive effects by directly intervening in the Renin-Angiotensin System (RAS). By inhibiting ACE, they prevent the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure.[14][15]

Caption: Inhibition of the Renin-Angiotensin System by OIC derivatives.

Conclusion and Future Outlook

The octahydroindole-2-carboxylic acid scaffold is a cornerstone in the design of highly potent and clinically successful ACE inhibitors. The well-defined synthesis and clear structure-activity relationships provide a robust platform for further drug discovery efforts. Future research may focus on designing next-generation OIC derivatives with enhanced tissue penetration, dual-targeting capabilities (e.g., ACE/neprilysin inhibition), or improved pharmacokinetic profiles to further refine the management of cardiovascular diseases. The inherent versatility of this scaffold ensures its continued relevance for medicinal chemists and drug development professionals.

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 4. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]

- 5. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]

- 6. longdom.org [longdom.org]

- 7. Angiotensin converting Enzyme inhibitors | PPTX [slideshare.net]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 11. trandolapril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its rigid conformational structure makes it an important scaffold in medicinal chemistry, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors. This technical guide provides an in-depth exploration of the stereochemistry of OIC isomers, detailing their synthesis, separation, and characterization. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers).[1][2] The specific stereochemistry of the OIC moiety is critical for the biological activity of the final drug products. For instance, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandolapril.[1][2] Given the stereospecificity of their therapeutic targets, the synthesis and purification of enantiomerically pure OIC isomers are of paramount importance.

Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid

The core structure of octahydro-1H-indole-2-carboxylic acid features a fused ring system with stereocenters at the C2, C3a, and C7a positions. The relative and absolute configurations at these centers define the distinct stereoisomers. The most commonly referenced isomers in the literature are the (2S,3aS,7aS) and (2S,3aR,7aS) forms due to their application in ACE inhibitor synthesis.[1][2]

The nomenclature of these isomers can be complex, and it is crucial to define the stereochemistry at each chiral center unambiguously. The commercially available stereoisomer is often referred to as L-Oic, which corresponds to the (2S,3aS,7aS) configuration.[3]

Synthesis and Separation of Stereoisomers

The synthesis of enantiomerically pure OIC isomers often involves stereoselective reactions or the separation of diastereomeric mixtures. A common strategy is the hydrogenation of a precursor molecule, such as indoline-2-carboxylic acid, followed by separation of the resulting diastereomers.

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

One established method involves the hydrogenation of (S)-indoline-2-carboxylic acid. This process typically yields a mixture of diastereomers, with the (S,S,S) isomer being the major product.[3]

References

The Strategic Integration of Octahydroindole-2-carboxylic Acid in Peptide Design: An In-depth Technical Guide to Harnessing Lipophilicity for Enhanced Therapeutic Potential

For Immediate Release

[City, State] – [Date] – In the landscape of peptide-based drug discovery, the pursuit of enhanced bioavailability and metabolic stability is paramount. A key strategy in this endeavor is the incorporation of non-canonical amino acids designed to modulate the physicochemical properties of peptides. Among these, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a conformationally constrained and lipophilic proline analogue, has emerged as a valuable building block for optimizing peptide therapeutics. This technical guide provides a comprehensive overview of the role of Oic's lipophilicity in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Octahydroindole-2-carboxylic acid's bicyclic structure imparts a greater degree of rigidity to the peptide backbone compared to proline, while its saturated carbocyclic ring significantly increases its lipophilicity.[1] This enhanced lipophilicity is a critical attribute, as it can improve a peptide's ability to cross biological membranes, thereby increasing its absorption and distribution, and ultimately its bioactivity.[1] The incorporation of Oic has been successfully utilized in the design of potent and orally available bradykinin B2 receptor antagonists, where it serves as a surrogate for proline and phenylalanine, contributing to improved resistance against enzymatic degradation.[1]

Quantitative Lipophilicity Data

The lipophilicity of a compound is a key determinant of its pharmacokinetic and pharmacodynamic properties.[2][3] It is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD). LogP measures the partitioning of a neutral compound between an organic and an aqueous phase, while LogD accounts for both the neutral and ionized forms of a compound at a specific pH, making it more relevant for physiological conditions.

| Compound | Parameter | Value | Method | Reference |

| L-Octahydroindole-2-carboxylic acid | LogP | 0.3 (at 25°C and pH 5) | Not specified | ChemicalBook |

| L-Octahydroindole-2-carboxylic acid | LogP | 0.98 | Not specified | Chemsrc |

| L-Octahydroindole-2-carboxylic acid | Predicted LogP | -1 | ALOGPS | DrugBank |

| L-Octahydroindole-2-carboxylic acid | Predicted LogP | -1.3 | ChemAxon | DrugBank |

Experimental Protocols

Accurate determination of lipophilicity is crucial for the rational design of peptide drugs. The following are detailed protocols for the two most common methods of LogP and LogD determination.

Shake-Flask Method for LogP/LogD Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids.

Materials:

-

1-Octanol (pre-saturated with buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with 1-octanol)

-

Test compound

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and the aqueous buffer in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated 1-octanol. The final concentration of the test compound should be within the linear range of the analytical method.

-

Equilibration: Vortex the vial vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

-

Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP/LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD Determination

This chromatographic method provides an indirect measure of lipophilicity based on the retention time of a compound on a nonpolar stationary phase.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)

-

Mobile Phase B: Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile)

-

Test compound and a set of calibration standards with known LogD values

Procedure:

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions.

-

Sample and Standard Preparation: Dissolve the test compound and calibration standards in a suitable solvent.

-

Chromatographic Analysis: Inject the test compound and each calibration standard onto the column and elute using a linear gradient of the organic mobile phase (e.g., 5% to 95% Mobile Phase B over 30 minutes).

-

Data Acquisition: Record the retention time (tR) for each compound. Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (tR - t0) / t0

-

Calibration Curve: Plot the log(k') of the calibration standards against their known LogD values.

-

LogD Determination: Determine the LogD of the test compound by interpolating its log(k') value on the calibration curve.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides incorporating octahydroindole-2-carboxylic acid is typically achieved through solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical Fmoc-based SPPS workflow.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Bradykinin B2 Receptor Signaling Pathway

The incorporation of octahydroindole-2-carboxylic acid into bradykinin analogues often targets the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in inflammation and pain. The diagram below outlines the major signaling cascades initiated by the activation of the bradykinin B2 receptor.

Caption: Simplified signaling pathway of the Bradykinin B2 Receptor.

Conclusion

The strategic incorporation of octahydroindole-2-carboxylic acid represents a powerful tool in modern peptide drug design. Its inherent lipophilicity, coupled with its ability to induce a rigid backbone conformation, offers a viable strategy to overcome the traditional limitations of peptide therapeutics, namely poor bioavailability and rapid degradation. A thorough understanding of its physicochemical properties and the application of robust experimental methodologies for their determination are essential for the successful development of novel and effective peptide-based drugs. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique advantages of this non-canonical amino acid.

References

An In-depth Technical Guide to (2R)-octahydro-1H-indole-2-carboxylic acid: CAS Number, Synonyms, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors. This document will cover its chemical identity, including its CAS number and synonyms, and delve into its role in the development of therapeutically relevant molecules. Furthermore, it will outline experimental methodologies for the synthesis and analysis of its stereoisomers and visualize its connection to the Renin-Angiotensin-Aldosterone System (RAAS).

Chemical Identity and Synonyms

This compound is a bicyclic amino acid derivative. Due to its three chiral centers, it can exist as one of eight stereoisomers. The precise stereochemistry is crucial for its application in pharmaceutical synthesis. The most relevant stereoisomers in drug development are the (2S,3aS,7aS) and (2R,3aR,7aR) forms, which are key intermediates in the synthesis of ACE inhibitors like Perindopril and Trandolapril.[1]

The quantitative data regarding the primary CAS numbers and synonyms for the relevant stereoisomers are summarized in the table below.

| Property | (2R,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | rac-octahydro-1H-indole-2-carboxylic acid |

| CAS Number | 108507-42-2 | 80875-98-5[2] | 80828-13-3[3][4][5][] |

| Synonyms | D-Octahydroindole-2-carboxylic acid | L-Octahydroindole-2-carboxylic acid[2], L-Oic-OH[2], Perindopril Related Compound 7[2] | (2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid[4], H-OIC-OH[4] |

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₅NO₂ | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol | 169.22 g/mol | 169.22 g/mol |

Role in ACE Inhibitor Synthesis and the Renin-Angiotensin-Aldosterone System

Octahydro-1H-indole-2-carboxylic acid serves as a crucial precursor in the synthesis of ACE inhibitors.[1] These drugs are fundamental in the management of hypertension and heart failure.[1] They act by inhibiting the angiotensin-converting enzyme, which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[7][8][9]

The RAAS pathway begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex.[7][8][9] Aldosterone promotes sodium and water retention, further increasing blood pressure.[7][8] ACE inhibitors, synthesized using this compound and its stereoisomers, block the conversion of angiotensin I to angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.

Experimental Protocols

Stereoselective Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid

A published method for the synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride involves the formation of a trichloromethyloxazolidinone derivative from a mixture of diastereomers, which facilitates separation. The desired isomer is then liberated by hydrolysis.[10]

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid: A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst is filtered off and the solvent is evaporated. The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[10]

Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride: This stereoisomer can be obtained through a process involving the formation of an intermediate, (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one. A 3N solution of HCl in anhydrous ethyl acetate is added to this intermediate, and the mixture is stirred at room temperature for 24 hours. The solvent is then concentrated, and the resulting solid is washed with ethyl acetate to afford the pure hydrochloride salt of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.[10]

Analytical Methodology: HPLC for Isomer Separation

A key challenge in the use of octahydro-1H-indole-2-carboxylic acid is the separation and quantification of its various stereoisomers. A stability-indicating reverse phase High-Performance Liquid Chromatography (HPLC) method using a refractive index detector has been developed for this purpose.[11][12]

-

Column: C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm)[12]

-

Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0)[11][12]

This method has been shown to effectively separate the four pairs of enantiomers and can be used for the quantitative analysis of the isomers in bulk drug substances.[11][12] Chiral HPLC methods have also been reported for the analysis of these stereoisomers.[13]

Conclusion

This compound and its stereoisomers are of significant interest to the pharmaceutical industry due to their role as essential building blocks for ACE inhibitors. A thorough understanding of their chemical properties, stereochemistry, and synthetic pathways is critical for the development of efficient and scalable manufacturing processes for these life-saving drugs. The analytical methods outlined provide the necessary tools for quality control and assurance in the production of these important pharmaceutical intermediates.

References

- 1. This compound | 108507-42-2 | Benchchem [benchchem.com]

- 2. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 3. Octahydro-1H-indole-2-carboxylic acid | CAS No- 80828-13-3 | Simson Pharma Limited [simsonpharma.com]

- 4. Octahydro-1H-indole-2-carboxylic acid | 80828-13-3 [chemicalbook.com]

- 5. Octahydro-1H-indole-2-carboxylic acid; CAS No.: 80828-13-3 [chemshuttle.com]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. Renin angiotensin aldosterone system | PPTX [slideshare.net]

- 10. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of Octahydro-1H-indole-2-carboxylic Acid: A Glycine Transporter 1 Inhibitor Approach for Central Nervous System Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The burden of central nervous system (CNS) disorders, particularly schizophrenia, remains a significant challenge in global health. Emerging research has identified the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, as a key therapeutic target. Hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, contributing to cognitive deficits and negative symptoms. One promising strategy to potentiate NMDA receptor function is through the inhibition of the glycine transporter 1 (GlyT1), which increases the synaptic concentration of the NMDA receptor co-agonist, glycine. This technical guide explores the therapeutic applications of octahydro-1H-indole-2-carboxylic acid and its derivatives as potent and selective GlyT1 inhibitors. We will delve into the mechanism of action, present available quantitative data, and provide detailed experimental protocols for the evaluation of these compounds in preclinical models.

Introduction: The Role of GlyT1 in NMDA Receptor Modulation

The NMDA receptor, a crucial component of excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The synaptic concentration of glycine is tightly regulated by glycine transporters. GlyT1, predominantly located on glial cells surrounding synapses, is the primary regulator of glycine levels in the forebrain. By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is blocked, leading to an elevation of extracellular glycine concentrations. This, in turn, enhances the activation of NMDA receptors, offering a therapeutic avenue for conditions associated with NMDA receptor hypofunction.[1][2]

The octahydro-1H-indole-2-carboxylic acid scaffold has emerged as a promising chemical starting point for the development of novel GlyT1 inhibitors. Its rigid bicyclic structure allows for specific interactions with the transporter, and its carboxylic acid moiety provides a handle for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Enhancing Glutamatergic Neurotransmission

The therapeutic effect of octahydro-1H-indole-2-carboxylic acid-based GlyT1 inhibitors is predicated on their ability to indirectly modulate NMDA receptor activity. The proposed signaling pathway is as follows:

By inhibiting GlyT1, octahydro-1H-indole-2-carboxylic acid derivatives prevent the reuptake of glycine into glial cells. This leads to an accumulation of glycine in the synaptic cleft, thereby increasing the occupancy of the glycine co-agonist site on the NMDA receptor. This enhanced NMDA receptor activity is hypothesized to alleviate the cognitive and negative symptoms of schizophrenia.

Quantitative Data: In Vitro Efficacy of Derivatives

| Compound ID | Modification | Target | Assay Type | IC50 (µM) | Reference |

| 1 | Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37 | [3] |

| 17a | C6 halogenated benzene ring | HIV-1 Integrase | Strand Transfer | 3.11 | [3] |

| 20a | C3 long branch | HIV-1 Integrase | Strand Transfer | 0.13 | [4] |

| 1 | Indole derivative | CysLT1 Antagonist | HTS | 0.66 | [5] |

| 17k | 7-methoxy-1H-indole-2-carboxylic acid derivative | CysLT1 Antagonist | HTS | 0.0059 | [5] |

Note: The provided data is for indole-2-carboxylic acid derivatives targeting other proteins, as specific GlyT1 inhibition data for octahydro-1H-indole-2-carboxylic acid derivatives was not found in the initial searches. This highlights a gap in publicly available data and an opportunity for further research. The data for HIV-1 integrase and CysLT1 antagonists are included to illustrate the druggability of the broader indole-2-carboxylic acid scaffold.

Experimental Protocols

Synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid

A common route for the synthesis of the key intermediate (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves the stereospecific reduction of a precursor.

Protocol:

-

Starting Material: The synthesis often commences with (1S, 2S)-2-[ (S)-1- phenylethyl amino] cyclohexyl) methanol.[6]

-

Formation of Intermediate: A series of reactions are performed to form the corresponding imine-acid salt intermediate.

-

Catalytic Hydrogenation: The intermediate is subjected to catalytic hydrogenation to yield the desired (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, which is then typically converted to its hydrochloride salt for improved stability and handling.[6]

Detailed reaction conditions and purification methods would be specific to the particular synthetic route employed and are often proprietary. Researchers should refer to specific patents and publications for precise protocols.

In Vitro Glycine Uptake Inhibition Assay

This assay is crucial for determining the potency of compounds as GlyT1 inhibitors. It typically involves the use of a cell line stably expressing the human GlyT1 transporter.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GlyT1a transporter are cultured in appropriate media and conditions.[7]

-

Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.[7]

-

Compound Addition: The following day, the culture medium is removed, and cells are washed with an appropriate assay buffer. The test compounds (derivatives of octahydro-1H-indole-2-carboxylic acid) are then added at various concentrations.

-

Radiolabeled Glycine Addition: After a pre-incubation period with the test compound, a solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well.[8]

-

Uptake and Termination: The cells are incubated for a defined period to allow for glycine uptake. The assay is terminated by rapidly washing the cells with ice-cold buffer to remove unincorporated radiolabeled glycine.[8]

-

Lysis and Detection: The cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.[7]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to control wells (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of glycine uptake, is then determined by fitting the data to a dose-response curve.

In Vivo Animal Model: Phencyclidine (PCP)-Induced Schizophrenia Model

The administration of NMDA receptor antagonists, such as phencyclidine (PCP), to rodents is a widely used preclinical model to study schizophrenia-like symptoms. This model is valuable for assessing the efficacy of potential antipsychotic drugs, including GlyT1 inhibitors.[9][10]

Protocol:

-

Animal Acclimatization: Male rats (e.g., Sprague-Dawley) are acclimatized to the housing and handling conditions.

-

Drug Administration:

-

Test Compound: The octahydro-1H-indole-2-carboxylic acid derivative is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before PCP administration.

-

PCP Administration: Phencyclidine is administered to induce schizophrenia-like behaviors. A typical dose might be in the range of 2.5 mg/kg.[11] The timing and dose can be adjusted to model acute or chronic aspects of the disorder.

-

-

Behavioral Assessments:

-

Hyperlocomotion (Positive Symptom Model): Immediately following PCP administration, locomotor activity is monitored in an open-field arena. Effective treatments are expected to attenuate PCP-induced hyperactivity.[11]

-

Social Interaction Deficits (Negative Symptom Model): Social interaction time between two rats is measured. PCP is known to reduce social interaction, and a potential therapeutic agent would be expected to reverse this deficit.[11]

-

Cognitive Deficits: Various cognitive tasks, such as the novel object recognition test or prepulse inhibition test, can be used to assess cognitive impairments induced by PCP and the potential of the test compound to ameliorate these deficits.

-

-

Data Analysis: Behavioral data are analyzed using appropriate statistical methods to compare the effects of the test compound to the vehicle and PCP-only control groups.

Conclusion and Future Directions

Octahydro-1H-indole-2-carboxylic acid and its derivatives represent a promising class of compounds for the development of novel therapeutics for CNS disorders, particularly schizophrenia. Their mechanism of action, centered on the inhibition of GlyT1 and the subsequent enhancement of NMDA receptor function, directly addresses the hypothesized glutamatergic hypofunction in this debilitating illness.

While the core scaffold shows significant promise, further research is warranted. Key future directions include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the octahydro-1H-indole-2-carboxylic acid core is necessary to identify derivatives with optimal potency, selectivity for GlyT1 over other transporters, and favorable pharmacokinetic profiles (e.g., blood-brain barrier penetration).

-

Publicly Available Data: There is a need for more publicly accessible quantitative data on the GlyT1 inhibitory activity of this class of compounds to guide further research and development.

-

Clinical Translation: Promising candidates identified in preclinical studies will need to be advanced into clinical trials to evaluate their safety and efficacy in patients with schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]

- 7. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Octahydro-1H-indole-2-carboxylic Acid: A Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (Oic) is a saturated bicyclic amino acid that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, conformationally constrained structure, analogous to proline, combined with increased lipophilicity, makes it an invaluable chiral building block for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of Oic, with a particular focus on its stereoisomers and their role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

The incorporation of non-proteinogenic amino acids like Oic into peptide-based drugs is a key strategy to enhance their metabolic stability, bioavailability, and receptor selectivity.[1] The bicyclic nature of Oic imparts a rigid backbone conformation when integrated into peptide chains, a desirable trait for designing molecules with specific biological activities.[1][2] This guide will delve into the synthetic methodologies for accessing different stereoisomers of Oic, present key quantitative data in a structured format, and provide detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties

Octahydro-1H-indole-2-carboxylic acid is a white to off-white crystalline solid.[3] Its physicochemical properties, particularly those of its various stereoisomers, are crucial for its application in asymmetric synthesis. The table below summarizes key properties of the most synthetically important stereoisomers.

| Property | (2S,3aS,7aS)-Oic | (2R,3aS,7aS)-Oic Hydrochloride | (2S,3aR,7aS)-Oic |

| Molecular Formula | C₉H₁₅NO₂ | C₉H₁₆ClNO₂ | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol | 205.68 g/mol | 169.22 g/mol |

| Melting Point (°C) | 267-269[1] | 176–178[1] | 307-309 (dec.)[4] |

| Specific Rotation [α]D | -45.6 (c 0.46, MeOH)[1] | +29.6 (c 0.47, MeOH)[1] | Not available |

| Appearance | White solid[1] | White solid[1] | White Crystalline Solid[4] |

| CAS Number | 80875-98-5[5] | 145513-91-3[6] | 145438-94-4[4] |

Synthesis of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers

The most common route to synthesize octahydro-1H-indole-2-carboxylic acid stereoisomers is through the catalytic hydrogenation of the corresponding indoline-2-carboxylic acid precursor. The diastereoselectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.

General Synthesis Workflow

The following diagram illustrates the general synthetic workflow for obtaining different stereoisomers of octahydro-1H-indole-2-carboxylic acid, starting from indole-2-carboxylic acid.

Caption: General synthetic workflow for Oic stereoisomers.

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid ((S,S,S)-1) [1]

-

Materials: (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol), Acetic acid (60 mL), Platinum(IV) oxide (PtO₂, 300 mg), Ethanol.

-

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid in acetic acid is hydrogenated at 60 °C in the presence of PtO₂.

-

After 24 hours, the catalyst is filtered off and washed with acetic acid.

-

The solvent is evaporated to dryness.

-

The resulting residue is crystallized from ethanol to afford pure (S,S,S)-1 as a white solid.

-

-

Yield: 85% (2.64 g, 15.60 mmol).[1]

Synthesis of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride ((R,S,S)-1·HCl) [1]

This synthesis involves the epimerization of the (2S,3aS,7aS) isomer. A more direct route involves the formation of a trichloromethyloxazolidinone derivative, followed by hydrolysis.

-

Materials: (3aS,7aS,R)-3-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1H-indole-2,2-diyl)dimethanol ((S,S,S,R)-2) (300 mg, 1.01 mmol), 3N HCl in anhydrous ethyl acetate (8 mL).

-

Procedure:

-

A 3N solution of HCl in anhydrous ethyl acetate is added to (S,S,S,R)-2.

-

The resulting mixture is stirred at room temperature for 24 hours.

-

The solvent is concentrated in vacuo.

-

The resulting solid is washed with small portions of ethyl acetate to afford pure (R,S,S)-1 as the hydrochloride salt.

-

-

Yield: 93% (193 mg, 0.94 mmol).[1]

Spectroscopic Data

The structural characterization of octahydro-1H-indole-2-carboxylic acid and its derivatives is essential for confirming their stereochemistry and purity. Below is a summary of key spectroscopic data.

| Compound | 1H NMR (400 MHz, D₂O) δ (ppm) | 13C NMR (100 MHz, D₂O) δ (ppm) | Mass Spectrometry (ESI-HRMS) | IR (KBr) ν (cm⁻¹) |

| (2S,3aS,7aS)-Oic | 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[7] | 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[7] | [M+H]⁺ calcd. 170.1176, found 170.1174[7] | 3600–2200, 1623[1] |

| (2R,3aS,7aS)-Oic·HCl | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[7] | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[7] | [M-Cl]⁺ calcd. 170.1176, found 170.1177[7] | 3507, 3200–2300, 1732, 1578[1] |

Applications in Asymmetric Synthesis: The Case of ACE Inhibitors

Octahydro-1H-indole-2-carboxylic acid is a cornerstone in the synthesis of several blockbuster drugs, most notably the Angiotensin-Converting Enzyme (ACE) inhibitors Perindopril and Trandolapril. These drugs are essential in the management of hypertension and heart failure.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.

Caption: ACE inhibitor mechanism of action within the RAAS.

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The active metabolite of Perindopril, Perindoprilat, is formed through the coupling of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[2]

Synthesis of Perindopril

The synthesis of Perindopril involves the coupling of an ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine, followed by deprotection.

Caption: Synthetic workflow for Perindopril.

-

Materials: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg), Triethylamine (0.06 kg), Ethyl acetate (4.6 L), N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (HOBt, 0.15 kg), Dicyclohexylcarbodiimide (DCC, 0.5 kg).

-

Procedure:

-

To a stirred suspension of the Oic benzyl ester salt in ethyl acetate, triethylamine is added.

-

After 10 minutes at ambient temperature, N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, HOBt, and DCC are added sequentially.

-

The mixture is stirred at 30 °C for 3 hours.

-

The reaction mixture is cooled to 0 °C and the precipitated dicyclohexylurea is filtered off.

-

The filtrate is washed and evaporated to dryness to yield the benzyl ester of Perindopril.

-

-

Yield: 92%.

Conclusion